molecular formula C18H36O3 B3048635 16-Hydroxy stearic acid CAS No. 17773-37-4

16-Hydroxy stearic acid

Cat. No.: B3048635
CAS No.: 17773-37-4
M. Wt: 300.5 g/mol
InChI Key: IZAIPALZJVSRHT-UHFFFAOYSA-N
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Description

16-Hydroxy stearic acid, also known as 16-hydroxyoctadecanoic acid, is a long-chain fatty acid with the molecular formula C18H36O3. It is a hydroxylated derivative of stearic acid, characterized by the presence of a hydroxyl group (-OH) at the 16th carbon position. This compound is a significant metabolite found in various biological systems and has diverse applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 16-Hydroxy stearic acid can be synthesized through the hydroxylation of stearic acid. One common method involves the use of microbial enzymes or chemical catalysts to introduce the hydroxyl group at the desired position. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure selective hydroxylation .

Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert stearic acid into its hydroxylated form. This method is preferred due to its efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: 16-Hydroxy stearic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    16-Keto stearic acid: Formed through oxidation.

    Esters of this compound: Produced via esterification reactions.

    Saturated derivatives: Resulting from hydrogenation.

Scientific Research Applications

16-Hydroxy stearic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 16-Hydroxy stearic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes involved in fatty acid metabolism, such as fatty acid hydroxylases.

    Pathways Involved: It plays a role in lipid metabolism and can influence the synthesis and degradation of other fatty acids. .

Comparison with Similar Compounds

Uniqueness: 16-Hydroxy stearic acid is unique due to its specific hydroxylation at the 16th carbon position, which imparts distinct chemical and biological properties. This positional specificity influences its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

16-hydroxyoctadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAIPALZJVSRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCCCCCCCCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326992
Record name 16-hydroxy stearic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17773-37-4
Record name 16-hydroxy stearic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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